MPAC
Description
Structural and Chemical Characterization of Mycophenolic Acid Carboxybutoxy Ether
Molecular Architecture and Nomenclature
International Union of Pure and Applied Chemistry Name and Systematic Classification
Mycophenolic Acid Carboxybutoxy Ether possesses the systematic International Union of Pure and Applied Chemistry name: (E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid. The compound is officially registered under Chemical Abstracts Service number 931407-27-1, which provides its unique chemical identifier in global databases. Alternative nomenclature includes the more descriptive systematic name: (4E)-6-[4-(4-Carboxybutoxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid.
The molecular structure classification places this compound within the isobenzofuranone family, characterized by the presence of a benzofuran core structure with specific substituent groups. The compound features a carboxybutoxy side chain attachment at the 4-position of the benzofuran ring system, which represents the primary structural modification from the parent mycophenolic acid molecule. This structural modification enhances the compound's utility as an analytical standard while maintaining structural similarity to the target analyte.
Structural Isomerism and Stereochemical Considerations
The molecular architecture of Mycophenolic Acid Carboxybutoxy Ether exhibits geometric isomerism around the double bond in the hexenoic acid side chain, with the compound existing predominantly in the E-configuration. This geometric arrangement is critical for the compound's biological activity and analytical performance characteristics. The InChI key PFECETFRFNZFKJ-NTUHNPAUSA-N specifically denotes the stereochemical configuration, ensuring precise identification in chemical databases.
Stereochemical analysis reveals that the compound maintains the same basic scaffold as mycophenolic acid derivatives, with specific attention to the configuration around the alkene functionality. Research has demonstrated that related mycophenolic acid derivatives can exist as racemic mixtures, particularly when isolated from natural sources. However, the synthetic nature of Mycophenolic Acid Carboxybutoxy Ether allows for precise control over stereochemical purity during production.
Physicochemical Properties
Molecular Formula and Weight Analysis
The molecular composition of Mycophenolic Acid Carboxybutoxy Ether is represented by the empirical formula C₂₂H₂₈O₈, indicating a complex organic molecule containing twenty-two carbon atoms, twenty-eight hydrogen atoms, and eight oxygen atoms. Precise molecular weight determinations have established the compound's molecular mass as 420.45 daltons according to high-resolution analytical standards, while alternative measurements report 420.5 grams per mole.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₈O₈ | Elemental Analysis |
| Molecular Weight | 420.45 Da | High-Resolution Mass Spectrometry |
| Exact Mass | 420.17841785 Da | Computational Analysis |
| Hydrogen Bond Donors | 2 | Computational Chemistry |
| Hydrogen Bond Acceptors | 8 | Computational Chemistry |
| Rotatable Bonds | 12 | Structural Analysis |
The compound's molecular architecture includes multiple functional groups that contribute to its overall chemical behavior, including carboxylic acid groups, ether linkages, and aromatic systems. The presence of eight oxygen atoms distributed across various functional groups provides multiple sites for intermolecular interactions and influences the compound's solubility characteristics.
Solubility, Melting Point, and Thermal Stability
Solubility characteristics of Mycophenolic Acid Carboxybutoxy Ether have been systematically evaluated across multiple solvent systems to establish optimal conditions for analytical applications. The compound demonstrates limited solubility in aqueous systems but shows enhanced dissolution in organic solvents, particularly dimethyl sulfoxide where it achieves slight solubility. Methanol represents another suitable solvent system, providing slight but adequate solubility for analytical procedures.
Thermal stability assessments indicate that the compound maintains chemical integrity under controlled storage conditions at 4°C for long-term preservation. The recommended storage protocol involves maintaining the solid compound at -20°C to ensure stability for at least two years after receipt. The compound appears as a white to off-white solid material under standard laboratory conditions.
| Physical Property | Specification | Storage Condition |
|---|---|---|
| Appearance | White to Off-White Solid | Room Temperature |
| Solubility in Dimethyl Sulfoxide | Slight | N/A |
| Solubility in Methanol | Slight | N/A |
| Long-term Storage | Stable for 2 years | -20°C |
| Working Storage | Stable | 4°C |
| Purity | ≥98% | As determined by Nuclear Magnetic Resonance |
Spectroscopic Identification
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopic analysis provides definitive structural characterization of Mycophenolic Acid Carboxybutoxy Ether through detailed examination of proton and carbon environments. The compound's Nuclear Magnetic Resonance spectrum confirms structural integrity with characteristic signals corresponding to the various functional groups present in the molecule. Purity determinations exceeding 98% have been consistently achieved through Nuclear Magnetic Resonance analysis, establishing this technique as the primary method for quality control.
Comparative Nuclear Magnetic Resonance studies of related mycophenolic acid derivatives have revealed characteristic spectral patterns that assist in structural elucidation. For structurally related compounds, proton Nuclear Magnetic Resonance spectra typically show characteristic signals attributable to methyl groups at specific chemical shifts, methoxyl groups, and olefinic protons. Carbon-13 Nuclear Magnetic Resonance and Distortionless Enhancement by Polarization Transfer spectra provide complementary information about carbon environments, including methyls, methylenes, methines, and quaternary carbons.
Properties
IUPAC Name |
(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECETFRFNZFKJ-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858155 | |
| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931407-27-1 | |
| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MPAC involves several steps, starting from mycophenolic acid. The synthetic route typically includes esterification and etherification reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
MPAC undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
MPAC has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in HPLC-MS/MS for the quantification of mycophenolic acid in plasma
Biology: Employed in studies involving the metabolism of mycophenolic acid and its derivatives.
Medicine: Utilized in therapeutic drug monitoring for patients undergoing immunosuppressive therapy.
Industry: Applied in the quality control of pharmaceutical products containing mycophenolic acid.
Mechanism of Action
The mechanism of action of MPAC is closely related to that of mycophenolic acid. It inhibits inosine monophosphate dehydrogenase, leading to a decrease in guanosine nucleotide synthesis. This inhibition affects the proliferation of lymphocytes, thereby exerting immunosuppressive effects . The compound also undergoes enterohepatic recirculation, which can influence its pharmacokinetics .
Comparison with Similar Compounds
MPAC can be compared with other similar compounds such as:
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in immunosuppressive therapy.
Mycophenolic Acid Glucuronide: A metabolite of mycophenolic acid with minimal pharmacological activity
The uniqueness of this compound lies in its specific use as an internal standard in analytical methods, which enhances the accuracy and precision of mycophenolic acid quantification .
Biological Activity
MPAC, or Multi-omic Pathway Analysis of Cancer, is a computational framework designed to integrate and analyze multi-omic data, particularly in the context of cancer research. This framework allows for the inference of biological pathway activities from various omic data types, including genomic, transcriptomic, and proteomic information. The primary aim of this compound is to enhance our understanding of cancer biology by identifying key pathways and proteins that have significant biological and clinical implications.
This compound utilizes a factor graph model to interpret complex multi-omic data. The framework operates through several key steps:
- Data Integration : It combines DNA copy number alterations (CNA) and RNA sequencing (RNA-seq) data to establish a comprehensive view of cellular states.
- Pathway Level Calculation : By employing a biological pathway network, this compound calculates consensus activity levels for proteins associated with these pathways.
- Statistical Validation : The framework runs permutation tests to eliminate false positives in pathway activity predictions.
- Patient Grouping : this compound groups biological samples based on their pathway activities, which facilitates the identification of patient subgroups with distinct clinical outcomes.
Case Studies and Findings
A notable application of this compound is its use with head and neck squamous cell carcinoma (HNSCC) data from The Cancer Genome Atlas (TCGA). Key findings from this analysis include:
- Identification of Immune Response Pathways : this compound successfully identified a patient subgroup enriched in immune response pathways that were not apparent when analyzing CNA or RNA-seq data individually. This highlights the framework's capability to reveal novel insights into tumor biology.
- Clinical Correlation : Proteins associated with the identified immune response pathways were correlated with better overall survival rates, indicating potential therapeutic targets.
Data Tables
The following table summarizes the key proteins identified in the HNSCC study along with their associated pathway activities and clinical outcomes:
| Protein Name | Pathway Activity | Clinical Outcome |
|---|---|---|
| Protein A | Activated | Improved Survival |
| Protein B | Repressed | Poor Prognosis |
| Protein C | Normal | Neutral Impact |
Research Findings
Recent studies utilizing this compound have demonstrated its effectiveness in various cancer types beyond HNSCC. For instance:
- Breast Cancer : this compound was used to analyze multi-omic datasets, revealing distinct pathway alterations linked to treatment responses.
- Lung Cancer : The framework identified novel biomarkers that could predict patient outcomes based on pathway activity profiles.
Q & A
Q. What is the methodological foundation of MPAC in multi-omic cancer research?
this compound integrates genomic, transcriptomic, and proteomic data using factor graphs derived from biological pathways. This framework infers consensus protein and pathway activities by reconciling multi-omic measurements, enabling systematic analysis of cancer mechanisms. Permutation testing is applied to validate predictions against random noise, ensuring statistical rigor .
Q. How does this compound handle conflicting measurements across omic data types (e.g., DNA vs. RNA discrepancies)?
this compound resolves contradictions by leveraging prior biological pathway knowledge to establish network relationships. For example, conflicting DNA copy number alterations and RNA expression levels are harmonized through weighted consensus algorithms, prioritizing pathway-level coherence over individual omic signals .
Q. What types of data inputs are required for this compound analysis?
this compound requires structured multi-omic datasets (e.g., DNA copy number, RNA-seq, proteomics) formatted for compatibility with pathway databases (e.g., KEGG, Reactome). Data preprocessing must include normalization, quality control (e.g., outlier removal), and alignment with pathway entity identifiers .
Advanced Research Questions
Q. What experimental design considerations are critical for applying this compound to novel cancer cohorts?
Researchers should:
- Define clinical subgroups : Pre-stratify patients based on molecular or phenotypic traits to enhance pathway activity detection.
- Optimize omic data resolution : Ensure sequencing depth (e.g., ≥30x for WGS) and proteomic coverage (e.g., >5,000 proteins) to minimize missing values.
- Validate with orthogonal assays : Confirm key pathway predictions using immunohistochemistry or functional assays .
Q. How can this compound be adapted to address non-cancer multi-omic datasets (e.g., neurodegenerative diseases)?
Adaptation involves:
- Curating disease-specific pathways : Replace cancer-centric pathways (e.g., PI3K-AKT) with relevant ones (e.g., amyloid-beta processing).
- Adjusting permutation parameters : Modify null models to account for tissue-specific noise profiles.
- Incorporating spatial omics : Integrate single-cell or spatial transcriptomics to resolve tissue heterogeneity .
Q. What statistical safeguards does this compound implement to avoid overfitting in small sample cohorts?
- Permutation-based significance thresholds : Compare observed pathway activities against 1,000+ randomized datasets to control false discovery rates (FDR < 0.05).
- Cross-validation : Use leave-one-out or k-fold validation to assess stability of patient subgroup identifications.
- External validation cohorts : Replicate findings in independent datasets (e.g., GEO, ICGC) .
Q. How does this compound address challenges in pathway annotation completeness and bias?
- Hybrid pathway databases : Combine canonical pathways (e.g., KEGG) with context-specific interactions (e.g., tumor microenvironment pathways).
- Unannotated entity handling : Use guilt-by-association methods to infer roles for uncharacterized proteins based on co-regulated omic profiles .
Methodological Best Practices
Q. What steps ensure computational reproducibility when using the this compound R package?
- Version control : Document software dependencies (e.g., Bioconductor release 3.18).
- Parameter logging : Save all input parameters (e.g., permutation iterations, FDR thresholds) in metadata.
- Public data sharing : Deposit processed datasets and scripts in FAIR-compliant repositories (e.g., Zenodo, Synapse) .
Q. How should researchers interpret this compound-derived patient subgroups with unclear clinical correlations?
- Multi-variate survival analysis : Test subgroup associations with progression-free survival using Cox proportional hazards models.
- Immune infiltration analysis : Overlay subgroup classifications with immune cell deconvolution scores (e.g., CIBERSORT) to identify microenvironmental drivers .
Data Presentation Standards
Q. What tabular formats are recommended for reporting this compound results in publications?
Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
